Methyl 3-methyl-5-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

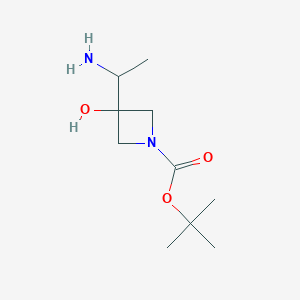

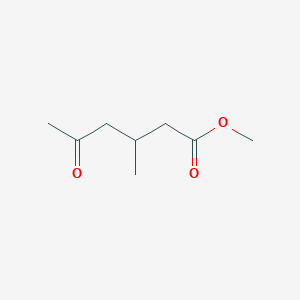

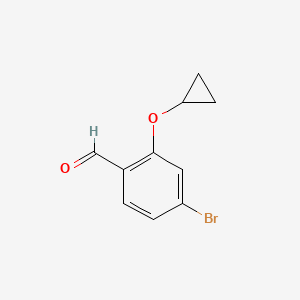

“Methyl 3-methyl-5-oxohexanoate” is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da . It is also known by other names such as “Hexanoic acid, 5-methyl-3-oxo-, methyl ester” and "Methyl α-isovalerylacetate" .

Molecular Structure Analysis

The InChI code for “Methyl 3-methyl-5-oxohexanoate” is1S/C8H14O3/c1-6(2)4-7(9)5-8(10)11-3/h6H,4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-methyl-5-oxohexanoate” are not available, it’s known to play a role in some drug synthesis .Physical And Chemical Properties Analysis

“Methyl 3-methyl-5-oxohexanoate” is a liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis of Leukotriene B4 Intermediates

Methyl 3-methyl-5-oxohexanoate derivatives are utilized in the synthesis of leukotriene B4, an important molecule in the inflammatory response. For instance, methyl 5S-(benzoyloxy)-6-oxohexanoate, an intermediate in leukotriene B4 synthesis, is prepared from 2-cyclohexen-1-one using an ozonolysis protocol (Hayes & Wallace, 1990).

Keto Ester Formation

Keto esters like methyl 5,5-dimethyl-4-oxohexanoate are another application, created from precursors such as methyl 4,4-dimethyl-3-oxopentanoate. These compounds are valuable in organic synthesis for producing various esters and ketones (Ronsheim et al., 2003).

Asymmetric Hydrogenation

Asymmetric hydrogenation of compounds like methyl 3,5-dioxohexanoate is researched for producing mixtures of dihydroxyesters and hydroxylactones, critical in synthesizing various enantiomerically enriched compounds (Blandin et al., 1999).

C-H Insertion Reactions

Methyl 3-methyl-5-oxohexanoate derivatives are also used in C-H insertion reactions, crucial for synthesizing functionalized cyclopentanes. This is particularly significant in creating optically active compounds (Yakura et al., 1999).

Preparation of Tobacco Flavoring

The compound is also involved in synthesizing tobacco flavorings, like octahydro-2H-1-benzopyran-2-one, demonstrating its versatility in both medicinal and commercial applications (Yu, 2010).

Synthesis of Anti-Proliferative Agents

Bis-chromenone derivatives, synthesized using compounds like methyl 3-methyl-5-oxohexanoate, show potential in developing anti-cancer agents, highlighting the compound's role in pharmaceutical research (Venkateswararao et al., 2014).

Safety and Hazards

“Methyl 3-methyl-5-oxohexanoate” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

methyl 3-methyl-5-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(4-7(2)9)5-8(10)11-3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZFMIXTHKTRJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)

![(Z)-1-benzyl-3-(((3-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2870885.png)

![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2870896.png)

![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)

![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2870903.png)